molecular formula C14H15NO5S B4240771 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B4240771
M. Wt: 309.34 g/mol
InChI Key: GQZVHHOEMVYURS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a sulfonated tetrahydrothiophene core (1,1-dioxidotetrahydrothiophen-3-yl) linked to a furan-2-carboxamide group via an N-(furan-2-ylmethyl) substituent. This compound is part of a broader class of carboxamide derivatives studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c16-14(13-4-2-7-20-13)15(9-12-3-1-6-19-12)11-5-8-21(17,18)10-11/h1-4,6-7,11H,5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZVHHOEMVYURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a tetrahydrothiophene moiety and furan rings. This composition suggests potential pharmacological activities that warrant investigation into its biological activity.

Structural Features

The compound's structure can be represented as follows:

ComponentDescription
Tetrahydrothiophene A five-membered ring containing sulfur, contributing to the compound's reactivity.
Furan Rings Heterocyclic compounds that can participate in various biological interactions.
Carboxamide Group Enhances solubility and bioavailability in biological systems.

Biological Activity Overview

Biological activity refers to the effects that a compound exerts on living organisms, which can include:

  • Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic effects.
  • Cell Viability : Assessing how the compound affects cell survival and proliferation.
  • Receptor Binding Affinity : Interactions with cellular receptors that may trigger biological responses.

1. Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis:

  • IC50 Values : The compound demonstrated notable enzyme inhibition with IC50 values comparable to established inhibitors like sorafenib (IC50 = 41.1 nM) .

2. Cytotoxicity Studies

In vitro cytotoxicity assays have shown that the compound exhibits significant anti-cancer properties against various cell lines:

Cell LineIC50 (µM)
HepG26.66
MCF-78.51
A5496.60
HT-298.78

These results indicate potential applications in cancer therapy, particularly due to its ability to induce apoptosis and cell cycle arrest in the G2/M phase .

3. Interaction with Biological Macromolecules

Studies utilizing molecular modeling have elucidated how the compound interacts with proteins and nucleic acids, highlighting its potential therapeutic mechanisms. Techniques such as docking studies provide insights into binding affinities and interaction sites .

Case Study 1: VEGFR-2 Inhibition

In a study evaluating multiple derivatives, compounds similar to this compound were synthesized and tested for VEGFR-2 inhibition. The results indicated that modifications in the structure significantly influenced biological activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation assessed the cytotoxic effects of the compound against various cancer cell lines, revealing promising results that support its potential as an anti-cancer agent. The study emphasized the need for further exploration into its mechanisms of action and therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its combination of sulfonated tetrahydrothiophene and furan-carboxamide moieties. Key analogues include:

Compound Name Key Structural Differences Molecular Weight Key Properties/Applications References
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide replaces furan-2-carboxamide Higher lipophilicity due to benzene ring Enhanced aromatic interactions
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide Thiophene-2-carboxamide replaces furan-2-carboxamide 470.4 g/mol Increased electron density (sulfur vs. oxygen)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 3-Methoxybenzamide replaces furan-2-carboxamide Methoxy group enhances solubility Potential CNS activity
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide 3-Chlorophenyl substitution on furan 443.3 g/mol Improved halogen bonding interactions

Key Observations :

  • Benzofuran substitution () increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Thiophene vs.
  • Methoxybenzamide derivatives () exhibit improved solubility due to the polar methoxy group, making them candidates for CNS-targeting drugs .
Physicochemical Properties
  • Solubility : The sulfone group in the tetrahydrothiophene core increases polarity, but furan’s hydrophobicity counterbalances this. Methoxy-substituted analogues (e.g., ) show enhanced solubility in polar solvents.
  • Spectroscopic Features :
    • FT-IR : Furan-2-carboxamide derivatives exhibit characteristic C=O stretches near 1670–1690 cm⁻¹ and sulfone S=O stretches at 1150–1300 cm⁻¹ .
    • NMR : Protons on the furan ring resonate at δ 6.3–7.5 ppm, while sulfonated tetrahydrothiophene protons appear at δ 2.5–4.0 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide

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